molecular formula C10H12O4 B8658389 Ethyl 4-methoxyphenyl carbonate CAS No. 22719-84-2

Ethyl 4-methoxyphenyl carbonate

Cat. No.: B8658389
CAS No.: 22719-84-2
M. Wt: 196.20 g/mol
InChI Key: GBSOFIMKLOZOHN-UHFFFAOYSA-N
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Description

Ethyl 4-methoxyphenyl carbonate is an organic carbonate ester characterized by a methoxyphenyl group attached to a carbonate backbone with an ethyl ester moiety. These compounds are typically synthesized via reactions involving chloroformate derivatives and phenolic substrates under basic conditions ().

Carbonates like this compound are often employed in organic synthesis as protective groups for alcohols or phenols, intermediates in pharmaceutical manufacturing, or precursors for polymer chemistry ().

Properties

CAS No.

22719-84-2

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl (4-methoxyphenyl) carbonate

InChI

InChI=1S/C10H12O4/c1-3-13-10(11)14-9-6-4-8(12-2)5-7-9/h4-7H,3H2,1-2H3

InChI Key

GBSOFIMKLOZOHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=CC=C(C=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between ethyl 4-methoxyphenyl carbonate and related compounds:

Compound Name Molecular Formula Mass (g/mol) Key Functional Groups Synthetic Method Applications/Notes References
This compound Not explicitly given Inferred ~206–224 Methoxyphenyl, carbonate, ethyl Likely via ethyl chloroformate + 4-methoxyphenol under basic conditions (analogous to ) Protective group, intermediate in drug synthesis
Ethyl (4-formyl-3-methoxyphenyl) carbonate C₁₁H₁₂O₅ 224.212 Formyl, methoxy, carbonate, ethyl 4-Hydroxy-3-methoxybenzaldehyde + ethyl chloroformate/NEt₃ in CH₂Cl₂ (87% yield) Aldehyde functionality enables further derivatization (e.g., Schiff base formation)
Ethyl 4-methoxycinnamate C₁₂H₁₄O₃ 206.24 Methoxyphenyl, acrylate, ethyl Not detailed in evidence; likely esterification of 4-methoxycinnamic acid UV-absorbing properties; used in cosmetics and sunscreens
Ethyl (E)-4-azido-4-(4-methoxyphenyl)but-2-enoate C₁₃H₁₅N₃O₃ 261.27 Azido, methoxyphenyl, ethyl ester Multistep synthesis via propiolate addition to 4-methoxybenzaldehyde Azide group allows click chemistry applications
Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate C₁₂H₁₄O₅ 238.24 Oxoethyl, methoxy, carbonate, ethyl Not explicitly described; likely similar to Ketone functionality for nucleophilic additions or reductions

Key Differences :

Reactivity: Ethyl (4-formyl-3-methoxyphenyl) carbonate contains a reactive aldehyde group, making it suitable for condensation reactions (e.g., forming imines or hydrazones) . In contrast, ethyl 4-methoxycinnamate (an acrylate ester) undergoes conjugate additions or polymerization due to its α,β-unsaturated system . The azide group in ethyl (E)-4-azido-4-(4-methoxyphenyl)but-2-enoate enables click chemistry (e.g., Huisgen cycloaddition), which is absent in other analogs .

Synthetic Utility :

  • Compounds like This compound and its formyl derivative are synthesized using chloroformate reagents under mild conditions (room temperature, anhydrous bases) , whereas azido derivatives require multistep sequences involving propiolate intermediates .

Applications :

  • Ethyl 4-methoxycinnamate is commercialized for UV protection , while carbonate derivatives are primarily research-oriented, serving as intermediates or protective groups (e.g., in peptide synthesis) .

Research Findings and Data

Thermal and Solubility Properties :

  • Ethyl (4-formyl-3-methoxyphenyl) carbonate is a colorless solid with a melting point range typical of aromatic carbonates (analogous compounds: 96–100°C, ).

Spectroscopic Data :

  • ¹H NMR : Methoxy protons in these compounds resonate at δ ~3.8–3.9 ppm, while carbonate or ester carbonyls appear at δ ~150–160 ppm in ¹³C NMR ().

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